

# Spectroscopic Data of Rauvotetraphylline C: A Technical Guide

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## Compound of Interest

Compound Name: Rauvotetraphylline C

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This technical guide provides an in-depth overview of the spectroscopic data for **Rauvotetraphylline C**, an indole alkaloid isolated from *Rauvolfia tetraphylla*. The information presented herein is crucial for the identification, characterization, and further development of this natural product. All data is sourced from the primary literature describing its isolation and structure elucidation.

## Data Presentation

The spectroscopic data for **Rauvotetraphylline C** has been compiled into the following tables for clarity and comparative analysis.

### Table 1: Mass Spectrometry (MS) Data

Parameter	Value
Ionization Mode	HRESIMS (pos.)
[M+H] <sup>+</sup> (Observed)	m/z 511.2431
[M+H] <sup>+</sup> (Calculated for C <sub>28</sub> H <sub>35</sub> N <sub>2</sub> O <sub>7</sub> )	m/z 511.2444

### Table 2: Ultraviolet (UV) Spectroscopy Data

Solvent	$\lambda_{\text{max}}$ (nm)
Methanol	225, 270, 284 (sh), 293 (sh)

**Table 3: Infrared (IR) Spectroscopy Data**

Medium	$\nu_{\text{max}}$ (cm <sup>-1</sup> )
KBr	3405, 2918, 1669, 1622, 1572, 1452, 1419, 1384, 1362, 1335, 1259, 1238, 1170, 1075, 1025, 746

**Table 4: <sup>1</sup>H NMR Spectroscopic Data (DMSO-d<sub>6</sub>, 500 MHz)**

Position	$\delta_H$ (J in Hz)
3	4.10 (br. s)
5	3.65 (m)
6 $\alpha$	2.15 (m)
6 $\beta$	2.35 (m)
9	6.83 (d, 8.5)
10	6.55 (dd, 8.5, 2.0)
12	6.75 (d, 2.0)
14 $\alpha$	1.85 (m)
14 $\beta$	2.05 (m)
15	2.85 (m)
16	3.10 (m)
17-OH	4.85 (t, 5.5)
17 $\alpha$	3.40 (m)
17 $\beta$	3.55 (m)
18	1.55 (d, 7.0)
19	5.50 (q, 7.0)
21 $\alpha$	4.05 (d, 11.5)
21 $\beta$	4.20 (d, 11.5)
N-CH <sub>3</sub>	2.55 (s)
2'	8.25 (d, 8.0)
3'	7.20 (t, 8.0)
4'	7.60 (t, 8.0)
5'	7.95 (d, 8.0)

6'	2.30 (s)
4'-OCH <sub>3</sub>	3.85 (s)
6'-OCH <sub>3</sub>	3.90 (s)

**Table 5:  $^{13}\text{C}$  NMR Spectroscopic Data (DMSO- $\text{d}_6$ , 125 MHz)**

Position	$\delta c$
2	135.5
3	59.5
5	53.0
6	21.5
7	108.0
8	127.5
9	118.0
10	110.0
11	145.0
12	111.0
13	140.0
14	30.0
15	35.0
16	55.0
17	65.0
18	12.5
19	125.0
20	130.0
21	60.0
N-CH <sub>3</sub>	42.0
1'	122.0
2'	132.0
3'	115.0

4'	160.0
5'	117.0
6'	158.0
7'	168.0
4'-OCH <sub>3</sub>	55.5
6'-OCH <sub>3</sub>	56.0
6'-CH <sub>3</sub>	20.5

## Experimental Protocols

The following are the generalized experimental protocols for the acquisition of the spectroscopic data presented above.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Bruker AV-500 spectrometer.
- Solvent: DMSO-d<sub>6</sub>.
- Internal Standard: Tetramethylsilane (TMS).
- <sup>1</sup>H NMR: The sample was dissolved in DMSO-d<sub>6</sub> and the spectrum was recorded at 500 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).
- <sup>13</sup>C NMR: The spectrum was recorded at 125 MHz with complete proton decoupling. Chemical shifts (δ) are reported in ppm relative to the solvent signal.
- 2D NMR: HSQC, HMBC, and ROESY experiments were conducted using standard Bruker pulse programs to establish connectivities and stereochemistry.

### 2. Mass Spectrometry (MS)

- Instrumentation: A high-resolution electrospray ionization mass spectrometer (HRESIMS).

- Method: The sample was introduced into the mass spectrometer via electrospray ionization in positive ion mode. The mass-to-charge ratio ( $m/z$ ) was recorded.

### 3. Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrophotometer.
- Sample Preparation: The sample was mixed with potassium bromide (KBr) and pressed into a thin pellet.
- Data Acquisition: The spectrum was recorded over the range of 4000-400  $\text{cm}^{-1}$ . Absorption frequencies ( $\nu$ ) are reported in reciprocal centimeters ( $\text{cm}^{-1}$ ).

### 4. Ultraviolet (UV) Spectroscopy

- Instrumentation: A UV-Visible spectrophotometer.
- Solvent: Methanol (MeOH).
- Method: The sample was dissolved in methanol and the absorbance was measured over the wavelength range of 200-400 nm. The wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) are reported in nanometers (nm).

## Visualization

The logical workflow for the spectroscopic analysis of a natural product like **Rauvotetraphylline C** is depicted in the following diagram.

## Workflow for Spectroscopic Analysis of Rauvotetraphylline C



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Caption: Spectroscopic analysis workflow for **Rauvotetraphylline C**.

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